Cas no 1805474-75-2 (4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile)

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile structure
1805474-75-2 structure
商品名:4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
CAS番号:1805474-75-2
MF:C10H6BrF2N3
メガワット:286.07554769516
CID:4877865

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
    • インチ: 1S/C10H6BrF2N3/c11-4-6-3-7(5-15)16-8(1-2-14)9(6)10(12)13/h3,10H,1,4H2
    • InChIKey: VNOHYATZJKMDCV-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C#N)N=C(CC#N)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 60.5

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029040165-1g
4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile
1805474-75-2 97%
1g
$1,490.00 2022-04-01

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile 関連文献

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrileに関する追加情報

Chemical Profile of 4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805474-75-2)

4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile, identified by its CAS number 1805474-75-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a structural motif widely recognized for its versatility in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of multiple functional groups, including a bromomethyl moiety, a cyano group, and a difluoromethyl substituent, makes this molecule a valuable intermediate in the synthesis of biologically active agents.

The bromomethyl group at the 4-position of the pyridine ring introduces reactivity that allows for further functionalization via nucleophilic substitution reactions. This feature is particularly useful in constructing more complex molecular architectures, enabling chemists to explore novel pharmacophores. The cyano group at the 6-position contributes to the electron-withdrawing nature of the molecule, which can influence its electronic properties and interactions with biological receptors. Additionally, the difluoromethyl group at the 3-position is known to enhance metabolic stability and binding affinity in drug candidates, making it a common choice in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyridine derivatives have been extensively studied for their potential applications in oncology, neurology, and anti-inflammatory therapies. The compound 4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805474-75-2) has emerged as a promising scaffold for designing new therapeutic agents due to its unique structural features.

One of the most compelling aspects of this compound is its utility in generating libraries of diverse molecules for high-throughput screening (HTS). The bromomethyl group serves as an excellent handle for introducing various nucleophiles, allowing researchers to rapidly explore different chemical space. This approach has been successfully employed in academic and industrial settings to identify lead compounds with high binding affinity and selectivity. For instance, recent studies have demonstrated its application in developing kinase inhibitors, where the combination of electron-withdrawing groups and halogenated moieties enhances target engagement.

The cyano group not only contributes to the overall electronic landscape of the molecule but also provides a site for further derivatization. In particular, cyano-substituted pyridines have been shown to improve solubility and bioavailability in drug candidates. This property is critical for ensuring that a compound can reach its intended target site within the body effectively. Furthermore, the difluoromethyl group has been extensively studied for its ability to modulate pharmacokinetic properties. Its presence often leads to increased lipophilicity and reduced susceptibility to metabolic degradation, thereby prolonging the half-life of drug molecules.

Recent advancements in computational chemistry have further enhanced the utility of 4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805474-75-2). Molecular docking simulations have been used to predict binding interactions with various protein targets, providing insights into potential drug-like properties before experimental validation. These computational methods have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic versatility. The bromomethyl group is typically introduced via bromination reactions of pre-functionalized pyridine derivatives, while the cyano and difluoromethyl groups are incorporated through nucleophilic addition or metal-catalyzed cross-coupling reactions. These synthetic strategies have been optimized over time to ensure high yields and purity, making it readily accessible for further medicinal chemistry applications.

In conclusion,4-(Bromomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805474-75-2) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an ideal scaffold for developing novel therapeutics targeting diverse disease indications. As computational methods continue to evolve and synthetic techniques are refined, this compound will undoubtedly play a crucial role in future drug discovery efforts.

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